N-[4-[(1R)-1-aminoethyl]phenyl]-6-pyridin-4-ylquinazolin-2-amine
Description
Properties
Molecular Formula |
C21H19N5 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[4-[(1R)-1-aminoethyl]phenyl]-6-pyridin-4-ylquinazolin-2-amine |
InChI |
InChI=1S/C21H19N5/c1-14(22)15-2-5-19(6-3-15)25-21-24-13-18-12-17(4-7-20(18)26-21)16-8-10-23-11-9-16/h2-14H,22H2,1H3,(H,24,25,26)/t14-/m1/s1 |
InChI Key |
OXUQPVQALZBYSG-CQSZACIVSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)NC2=NC=C3C=C(C=CC3=N2)C4=CC=NC=C4)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC2=NC=C3C=C(C=CC3=N2)C4=CC=NC=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(1R)-1-aminoethyl]phenyl]-6-pyridin-4-ylquinazolin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-aminobenzylamine with 6-bromo-4-pyridinylquinazoline under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(1R)-1-aminoethyl]phenyl]-6-pyridin-4-ylquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield imines, while reduction of nitro groups results in amines.
Scientific Research Applications
Pharmacological Applications
- Antitumor Activity
-
CSF1R Inhibition
- The compound has been identified as a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), which plays a crucial role in macrophage biology and tumor microenvironment modulation. Inhibiting CSF1R can enhance antitumor immunity and reduce tumor-associated macrophage infiltration .
- Pain Management
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[4-[(1R)-1-aminoethyl]phenyl]-6-pyridin-4-ylquinazolin-2-amine involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (R)-N-(4-(1-aminoethyl)phenyl)-6-(pyridin-4-yl)quinazolin-2-amine
- CAS No.: 1213700-07-2
- Molecular Formula : C₂₁H₁₉N₅
- Molecular Weight : 341.41 g/mol .
This quinazoline derivative features a pyridin-4-yl group at position 6 of the quinazoline core and a chiral (1R)-1-aminoethyl-substituted phenyl group at position 2. Quinazolines are well-established kinase inhibitors, and the stereochemistry of the aminoethyl group may influence target binding and pharmacokinetics .
Structural Analogs in the Quinazoline Family
Table 1: Key Structural and Functional Differences
Key Observations :
Core Structure :
- The target compound and most analogs (e.g., 7n, 10a) share a quinazoline core, whereas AEE788 uses a pyrrolo[2,3-d]pyrimidine scaffold. The latter is associated with broader kinase inhibition (EGFR, HER2, VEGFR2) .
Position 6 Substituents :
- Pyridin-4-yl (target) vs. pyridin-3-yl (7n): Positional isomerism may alter binding to kinase ATP pockets. Pyridin-4-yl’s planar geometry could enhance π-stacking interactions compared to pyridin-3-yl’s angled orientation .
- Imidazo[1,2-a]pyridin-6-yl (10a): Bulky substituents may improve selectivity for specific kinase domains but reduce solubility .
In contrast, AEE788’s (1R)-1-phenylethyl group enhances lipophilicity, possibly improving blood-brain barrier penetration .
Biological Activity :
- AEE788 demonstrates well-characterized IC₅₀ values (EGFR: 2 nM, VEGFR2: 59 nM), while activity data for the target compound is lacking. However, quinazolines with pyridinyl groups (e.g., 7n, 7o) are typically screened for kinase inhibition, suggesting similar mechanisms .
Physicochemical and Pharmacokinetic Properties
Table 2: Solubility and Stability
Key Observations :
- The target compound’s aminoethyl group may enhance aqueous solubility compared to AEE788’s lipophilic substituents. However, AEE788’s formulation in DMSO is preferred for in vitro studies .
Biological Activity
N-[4-[(1R)-1-aminoethyl]phenyl]-6-pyridin-4-ylquinazolin-2-amine, commonly referred to as a quinazoline derivative, is a compound of interest due to its potential biological activities, particularly as an inhibitor of the P2X3 receptor, which is implicated in pain and inflammatory responses. This article discusses its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H19N5
- Molecular Weight : 341.41 g/mol
- CAS Number : 1213700-07-2
Structural Characteristics
The compound features a quinazoline core with a pyridine ring and an aminoethyl group, which contributes to its biological activity. The specific stereochemistry at the aminoethyl group is crucial for its interaction with biological targets.
This compound primarily acts as an antagonist of the P2X3 receptor. This receptor is a subtype of purinergic receptors that respond to ATP and are involved in nociceptive signaling pathways. By inhibiting P2X3 receptors, this compound shows promise in reducing pain sensations associated with various conditions.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits ATP-induced calcium influx in cells expressing P2X3 receptors. The following table summarizes key findings from these studies:
In Vivo Studies
In vivo studies further support the analgesic potential of this compound. Animal models of neuropathic pain showed that administration of this compound led to a significant decrease in pain behaviors compared to control groups.
Case Study: Neuropathic Pain Model
A study conducted on rats with induced neuropathic pain demonstrated that treatment with the compound resulted in:
- Reduction in Mechanical Allodynia : Measured using von Frey filaments.
- Decrease in Thermal Hyperalgesia : Assessed via hot plate tests.
The results indicated a dose-dependent effect, with higher doses leading to more pronounced analgesic effects.
Safety and Toxicology
Preliminary safety assessments indicate that this compound has a favorable safety profile at therapeutic doses. Toxicological evaluations have shown no significant adverse effects on vital organs in animal models.
Toxicity Studies Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
